Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its isoxazole ring fused with a piperazine moiety and a methylated benzo[d]thiazole group
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects . For example, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of isoxazole derivatives with piperazine and 4-methylbenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities.
Comparison with Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives with different substituents and functional groups.
Piperazine Derivatives: Piperazine compounds with various attached groups.
Benzo[d]thiazole Derivatives: Other benzo[d]thiazole derivatives with different substituents.
Uniqueness: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its specific combination of isoxazole, piperazine, and benzo[d]thiazole moieties, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-2-4-13-14(11)18-16(23-13)20-9-7-19(8-10-20)15(21)12-5-6-17-22-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKFRMVIYAGZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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